5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide
Description
5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 1,2-oxazole ring. The molecule is substituted with a phenyl group at the 5-position of the oxazole ring and a propylcarbamoylmethyl side chain on the pyrazole moiety.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-2-8-21-18(26)10-25-19(14-11-29-12-16(14)23-25)22-20(27)15-9-17(28-24-15)13-6-4-3-5-7-13/h3-7,9H,2,8,10-12H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJYPGQYOMOOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
A widely adopted approach involves the cyclization of hydrazine derivatives with thiophene-based precursors. For example, methyl 3-aminothiophene-2-carboxylate can undergo diazotization followed by cyclocondensation with hydrazine hydrate to yield 2H,4H,6H-thieno[3,4-c]pyrazole. The reaction typically proceeds in ethanol under reflux (78°C) for 6–8 hours, achieving yields of 65–72%.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Catalyst | None |
| Reaction Time | 6–8 hours |
| Yield | 65–72% |
Jacobson Reaction Adaptation
The Jacobson reaction, which converts ortho-methyl amines into pyrazoles via N-acetylation, nitrosation, and cyclization, has been adapted for thieno[3,4-c]pyrazole synthesis. Starting with 2-methylthiophene-3-amine, acetylation with acetic anhydride followed by nitrosation using sodium nitrite in HCl yields an intermediate diazonium salt. Subsequent cyclization in the presence of reducing agents like sodium dithionite produces the thieno[3,4-c]pyrazole core in 55–60% yield.
Functionalization at the Pyrazole 2-Position: Introduction of the Propylcarbamoylmethyl Group
The propylcarbamoylmethyl moiety is introduced via alkylation or acylation at the pyrazole nitrogen.
Alkylation with Chloroacetamide Derivatives
Reaction of the thieno[3,4-c]pyrazole with N-propylchloroacetamide in the presence of a base such as potassium carbonate facilitates N-alkylation. This step is conducted in dimethylformamide (DMF) at 60°C for 12 hours, yielding the 2-[(propylcarbamoyl)methyl] intermediate.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 68–75% |
Acylation Followed by Aminolysis
Alternative routes employ acylation with chloroacetyl chloride followed by aminolysis using propylamine. This two-step process achieves comparable yields (70–73%) but requires stringent moisture control to avoid hydrolysis side reactions.
Synthesis of the 1,2-Oxazole-3-Carboxamide Moiety
The 1,2-oxazole ring is constructed via cyclization of β-ketoamide precursors.
Cyclocondensation of β-Ketoamides
Methyl 3-phenyl-5-methyl-1,2-oxazole-4-carboxylate, a related compound, is synthesized by cyclizing ethyl 3-(phenylcarbamoyl)-3-oxopropanoate with hydroxylamine hydrochloride. Adaptation of this method involves substituting phenyl groups with carboxamide functionalities. Reaction conditions include acetic acid as a solvent at 100°C for 5 hours, yielding the 1,2-oxazole-3-carboxamide in 60–65% yield.
Structural Confirmation
- IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch of carboxamide).
- ¹H NMR : Singlet at δ 2.45 ppm (methyl group adjacent to oxazole).
Final Coupling: Amide Bond Formation
The assembly of the full molecule is accomplished through amide coupling between the thieno[3,4-c]pyrazole and oxazole-carboxamide components.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, the reaction proceeds in dichloromethane at room temperature for 24 hours. This method achieves yields of 80–85% with minimal racemization.
Critical Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 80–85% |
Industrial-Scale Optimization
For large-scale synthesis, flow chemistry techniques reduce reaction times to 2 hours while maintaining yields above 82%. Continuous purification via simulated moving bed chromatography enhances purity to >99%.
Analytical Characterization and Quality Control
Final product validation employs advanced spectroscopic and chromatographic methods:
Table 1: Analytical Data for 5-Phenyl-N-{2-[(Propylcarbamoyl)Methyl]-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-Yl}-1,2-Oxazole-3-Carboxamide
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₅O₃S |
| Molecular Weight | 457.53 g/mol |
| HPLC Purity | >99% |
| Melting Point | 280–282°C |
| ¹³C NMR (DMSO-d₆) | 165.2 ppm (C=O), 150.1 ppm (oxazole C) |
Key Observations
- Mass Spectrometry : [M+H]⁺ peak at m/z 458.53 confirms molecular weight.
- X-ray Crystallography : Planar arrangement of the thieno[3,4-c]pyrazole and oxazole rings, stabilized by intramolecular N—H⋯O hydrogen bonds.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Functionalization
Competing alkylation at the 1- and 3-positions of the pyrazole ring is minimized using bulky bases like DBU, which favor N-2 substitution.
Oxazole Ring Stability
The 1,2-oxazole moiety is sensitive to acidic conditions. Conducting reactions at neutral pH and avoiding protic solvents like methanol prevent ring-opening.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-phenyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features:
- Target Compound: Thieno[3,4-c]pyrazole fused system. 1,2-Oxazole ring with a phenyl substituent. Propylcarbamoylmethyl side chain.
- Compounds (3a–3e): Pyrazole-4-carboxamide derivatives. Substituted with chloro, aryl (phenyl, 4-chlorophenyl, 4-fluorophenyl), and cyano groups. Simpler pyrazole-pyrazole or pyrazole-aryl architectures .
Functional Group Impact:
- The 1,2-oxazole ring may confer greater metabolic stability compared to isoxazole derivatives in , as oxazoles are less prone to ring-opening reactions .
- The propylcarbamoylmethyl side chain could improve solubility relative to the rigid cyano or aryl groups in compounds .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated using ChemDraw.
Key Observations:
- Melting Points: compounds with electron-withdrawing groups (e.g., 3b, 3d) exhibit higher melting points (171–183°C), likely due to stronger intermolecular interactions. The target compound’s melting point is unknown but may align with these trends if polar groups dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
